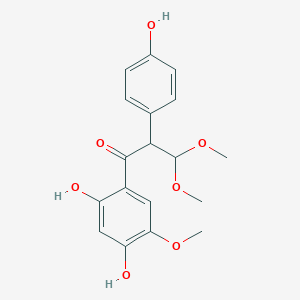
1-(2,4-Dihydroxy-5-methoxyphenyl)-2-(4-hydroxyphenyl)-3,3-dimethoxy-1-propanone
説明
1-(2,4-Dihydroxy-5-methoxyphenyl)-2-(4-hydroxyphenyl)-3,3-dimethoxy-1-propanone, also known as DMPP, is a natural product that has been widely studied for its potential therapeutic properties. This compound is a member of the chalcone family and has been found in various plants, including licorice, ginger, and turmeric. In recent years, DMPP has gained attention for its potential role in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用機序
The mechanism of action of 1-(2,4-Dihydroxy-5-methoxyphenyl)-2-(4-hydroxyphenyl)-3,3-dimethoxy-1-propanone is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell growth, proliferation, and survival. 1-(2,4-Dihydroxy-5-methoxyphenyl)-2-(4-hydroxyphenyl)-3,3-dimethoxy-1-propanone has been shown to inhibit the activity of various enzymes and proteins involved in these pathways, including Akt, ERK, and NF-κB.
生化学的および生理学的効果
1-(2,4-Dihydroxy-5-methoxyphenyl)-2-(4-hydroxyphenyl)-3,3-dimethoxy-1-propanone has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. 1-(2,4-Dihydroxy-5-methoxyphenyl)-2-(4-hydroxyphenyl)-3,3-dimethoxy-1-propanone has been shown to scavenge free radicals and inhibit oxidative stress, which can contribute to various diseases, including cancer and neurodegenerative disorders. 1-(2,4-Dihydroxy-5-methoxyphenyl)-2-(4-hydroxyphenyl)-3,3-dimethoxy-1-propanone has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which can contribute to chronic inflammation.
実験室実験の利点と制限
One of the main advantages of 1-(2,4-Dihydroxy-5-methoxyphenyl)-2-(4-hydroxyphenyl)-3,3-dimethoxy-1-propanone for lab experiments is its availability and ease of synthesis. 1-(2,4-Dihydroxy-5-methoxyphenyl)-2-(4-hydroxyphenyl)-3,3-dimethoxy-1-propanone can be synthesized in large quantities with high purity, making it a valuable tool for research. However, one of the limitations of 1-(2,4-Dihydroxy-5-methoxyphenyl)-2-(4-hydroxyphenyl)-3,3-dimethoxy-1-propanone is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research of 1-(2,4-Dihydroxy-5-methoxyphenyl)-2-(4-hydroxyphenyl)-3,3-dimethoxy-1-propanone. One area of interest is its potential as a therapeutic agent for neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. 1-(2,4-Dihydroxy-5-methoxyphenyl)-2-(4-hydroxyphenyl)-3,3-dimethoxy-1-propanone has been shown to have neuroprotective properties and may be able to prevent or slow the progression of these diseases. Another area of interest is the development of 1-(2,4-Dihydroxy-5-methoxyphenyl)-2-(4-hydroxyphenyl)-3,3-dimethoxy-1-propanone derivatives with improved solubility and bioavailability, which could enhance its therapeutic potential. Finally, further studies are needed to fully understand the mechanism of action of 1-(2,4-Dihydroxy-5-methoxyphenyl)-2-(4-hydroxyphenyl)-3,3-dimethoxy-1-propanone and its potential as a therapeutic agent for various diseases.
合成法
1-(2,4-Dihydroxy-5-methoxyphenyl)-2-(4-hydroxyphenyl)-3,3-dimethoxy-1-propanone can be synthesized through various methods, including isolation from natural sources, chemical synthesis, and biosynthesis. The most common method of synthesis is through chemical synthesis, which involves the reaction of 2,4-dihydroxy-5-methoxyacetophenone and 4-hydroxyacetophenone with propanone in the presence of a catalyst. This method has been optimized to produce high yields of 1-(2,4-Dihydroxy-5-methoxyphenyl)-2-(4-hydroxyphenyl)-3,3-dimethoxy-1-propanone with high purity.
科学的研究の応用
1-(2,4-Dihydroxy-5-methoxyphenyl)-2-(4-hydroxyphenyl)-3,3-dimethoxy-1-propanone has been extensively studied for its potential therapeutic properties. One of the main areas of research has been its potential as an anticancer agent. Studies have shown that 1-(2,4-Dihydroxy-5-methoxyphenyl)-2-(4-hydroxyphenyl)-3,3-dimethoxy-1-propanone can induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and colon cancer cells. 1-(2,4-Dihydroxy-5-methoxyphenyl)-2-(4-hydroxyphenyl)-3,3-dimethoxy-1-propanone has also been shown to inhibit the growth and proliferation of cancer cells by targeting various signaling pathways.
特性
IUPAC Name |
1-(2,4-dihydroxy-5-methoxyphenyl)-2-(4-hydroxyphenyl)-3,3-dimethoxypropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O7/c1-23-15-8-12(13(20)9-14(15)21)17(22)16(18(24-2)25-3)10-4-6-11(19)7-5-10/h4-9,16,18-21H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKRJIMDZWKNAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)C(C2=CC=C(C=C2)O)C(OC)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20570957 | |
| Record name | 1-(2,4-Dihydroxy-5-methoxyphenyl)-2-(4-hydroxyphenyl)-3,3-dimethoxypropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20570957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dihydroxy-5-methoxyphenyl)-2-(4-hydroxyphenyl)-3,3-dimethoxy-1-propanone | |
CAS RN |
58115-20-1 | |
| Record name | 1-(2,4-Dihydroxy-5-methoxyphenyl)-2-(4-hydroxyphenyl)-3,3-dimethoxy-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58115-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-Dihydroxy-5-methoxyphenyl)-2-(4-hydroxyphenyl)-3,3-dimethoxypropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20570957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



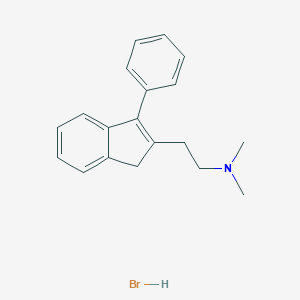
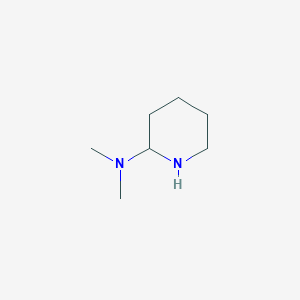
![Cyclopenta[cd]pyrene](/img/structure/B119913.png)
![2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B119917.png)
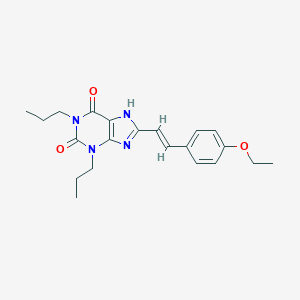
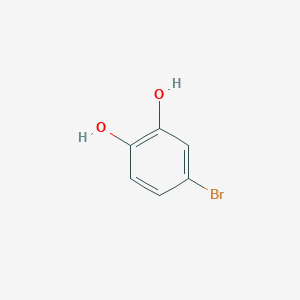

![(8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-trimethylsilyloxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B119928.png)
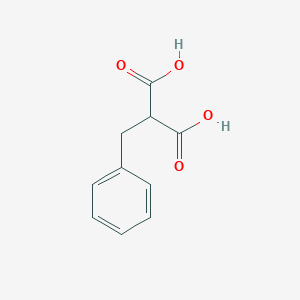
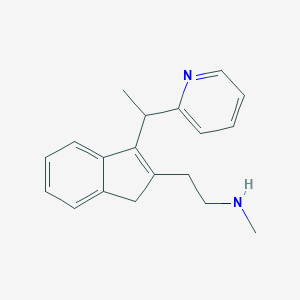
![1-[(3Ar,5S,6R,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethanone](/img/structure/B119937.png)
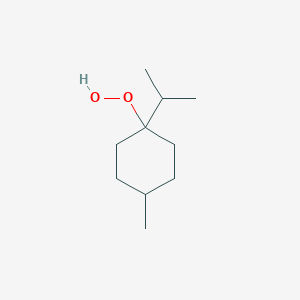
![2-[Carboxymethyl(methylamino)amino]acetic acid](/img/structure/B119939.png)
![2-[2-(4-Nonylphenoxy)ethoxy]ethanol](/img/structure/B119941.png)